1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a quinazoline ring, a dihydroxyphenyl group, and a sulfanyl ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dihydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Ethanone Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with quinazoline rings can interact with enzymes or receptors, modulating their activity. The dihydroxyphenyl group might contribute to antioxidant activity, while the sulfanyl ethanone moiety could interact with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroxyphenyl)-2-quinazolin-2-yl ethan-1-one: Lacks the sulfanyl group.
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}ethan-1-one: Lacks the sulfanyl group.
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-ol: Has a hydroxyl group instead of a ketone.
Uniqueness
The presence of the sulfanyl ethanone moiety in 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one makes it unique compared to other similar compounds. This structural feature could impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-9-8-20-18-13-4-2-3-5-14(13)21-19(22-18)27-11-17(25)12-6-7-15(23)16(24)10-12/h2-7,10,23-24H,8-9,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPMUDVULHUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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